molecular formula C9H11NO3 B7906999 1-Methoxy-3-(2-nitroethyl)benzene

1-Methoxy-3-(2-nitroethyl)benzene

Cat. No. B7906999
M. Wt: 181.19 g/mol
InChI Key: WDGWVDOWIBYWIE-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

A solution of (Z)-1-(3-methoxyphenyl)-2-nitroethene (33.85 g) in 1,4-dioxane (315 ml) was added dropwise to an efficiently stirred suspension of sodium borohydride (15.77 g) in a mixture of 1,4-dioxane (315 ml) and ethanol (98 ml) over a period of 0.5 hour while maintaining a temperature of 30° C. After stirring for 2 hours, the resultant slurry was diluted with ice water (393 ml) and the excess sodium borohydride was decomposed with 50% aqueous acetic acid (47.4 ml). To the solution, sodium chloride (68 g) and ethyl acetate were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by distillation under reduced pressure to give 1-methoxy-3-(2-nitroethyl)benzene (23.62 g).
Quantity
33.85 g
Type
reactant
Reaction Step One
Quantity
15.77 g
Type
reactant
Reaction Step One
Quantity
315 mL
Type
solvent
Reaction Step One
Quantity
315 mL
Type
solvent
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47.4 mL
Type
reactant
Reaction Step Three
Quantity
68 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
393 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](/[CH:9]=[CH:10]\[N+:11]([O-:13])=[O:12])[CH:6]=[CH:7][CH:8]=1.[BH4-].[Na+].C(O)(=O)C.[Cl-].[Na+]>O1CCOCC1.C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:10][N+:11]([O-:13])=[O:12])[CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
33.85 g
Type
reactant
Smiles
COC=1C=C(C=CC1)\C=C/[N+](=O)[O-]
Name
Quantity
15.77 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
315 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
315 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
98 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
47.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
68 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
ice water
Quantity
393 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC(=CC=C1)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.62 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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